molecular formula C19H19F2N3OS B10773396 3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol

3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol

Cat. No.: B10773396
M. Wt: 375.4 g/mol
InChI Key: CQZZZUNOWZUNNG-UHFFFAOYSA-N
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Description

3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol is a complex organic compound characterized by its unique structure, which includes a thieno[3,2-c]pyrazole core, an indole moiety, and a pentanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-c]pyrazole core, followed by the introduction of the difluoromethyl group. The indole moiety is then synthesized separately and coupled with the thieno[3,2-c]pyrazole intermediate. Finally, the pentanol side chain is introduced through a series of reactions involving reduction and substitution steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pentanol side chain can be oxidized to form a ketone.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The indole and thieno[3,2-c]pyrazole moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the indole or thieno[3,2-c]pyrazole rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Preliminary studies suggest it may have pharmacological activity, making it a potential lead compound for drug development.

    Industry: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[5-(Trifluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol
  • 3-{2-[5-(Methyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol

Uniqueness

Compared to similar compounds, 3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H19F2N3OS

Molecular Weight

375.4 g/mol

IUPAC Name

3-[2-[5-(difluoromethyl)-1H-thieno[3,2-c]pyrazol-3-yl]-1H-indol-6-yl]pentan-3-ol

InChI

InChI=1S/C19H19F2N3OS/c1-3-19(25,4-2)11-6-5-10-7-13(22-12(10)8-11)16-17-14(23-24-16)9-15(26-17)18(20)21/h5-9,18,22,25H,3-4H2,1-2H3,(H,23,24)

InChI Key

CQZZZUNOWZUNNG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3SC(=C4)C(F)F)O

Origin of Product

United States

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